![molecular formula C14H13N3 B1498887 3-(M-tolyl)-1H-indazol-5-amine CAS No. 1175793-77-7](/img/structure/B1498887.png)
3-(M-tolyl)-1H-indazol-5-amine
Overview
Description
The compound “3-(M-tolyl)-1H-indazol-5-amine” is likely to be an organic compound consisting of an indazole group (a type of nitrogen-containing heterocycle), an m-tolyl group (a type of aryl group derived from toluene), and an amine group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions. For example, m-tolyl derivatives can be synthesized using morpholine as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, like m-tolyl derivatives, have been analyzed for properties like total energy, electronic energy, binding energy, and heat of formation .Scientific Research Applications
Regioselective Protection and Amine Coupling Reactions
Research indicates that indazoles, including derivatives like 3-(M-tolyl)-1H-indazol-5-amine, can be selectively protected under specific conditions to yield a variety of novel derivatives. These derivatives are obtained through reactions such as Buchwald reactions, which involve coupling with a range of amines. This process allows for the generation of novel compounds with potential applications in material science and drug discovery (Slade et al., 2009).
Novel Amidating Reagent for C-H Amination
Mechanistic studies have led to the development of new amidating reagents that significantly improve the efficiency of C-H amination processes. These studies have revealed that certain reagents have a high coordination ability to the Rh(III) metal center, enhancing the reaction efficiency for the synthesis of amide derivatives. This advancement has implications for the synthesis of complex molecules in pharmaceuticals and material sciences (Park et al., 2015).
Synthesis of 3-Aryl-1H-Indazol-5-Amine Derivatives
The synthesis of various 3-aryl-1H-indazol-5-amine derivatives through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions showcases the compound's versatility. This method offers a rapid and efficient route to synthesize a wide range of derivatives, opening new avenues for research in chemical synthesis and drug development (Wang et al., 2015).
Antimicrobial Activities of Derivatives
Studies on the synthesis of new 1,2,4-triazole derivatives from reactions involving amines have demonstrated potential antimicrobial activities. These findings suggest that derivatives of this compound could be foundational in developing new antimicrobial agents, contributing to the battle against resistant microbial strains (Bektaş et al., 2007).
Catalytic Applications in Organic Synthesis
Research into the catalytic applications of derivatives shows promising results in intramolecular hydroamination, indicating that these compounds can act as effective catalysts in organic synthesis. This application has significant implications for developing more efficient and sustainable chemical processes (Romero et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-methylphenyl)-1H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-3-2-4-10(7-9)14-12-8-11(15)5-6-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICXZXCGXPZTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC3=C2C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653480 | |
Record name | 3-(3-Methylphenyl)-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1175793-77-7 | |
Record name | 3-(3-Methylphenyl)-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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